molecular formula C7H8N2O2 B2466910 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 2090779-95-4

1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2466910
CAS No.: 2090779-95-4
M. Wt: 152.153
InChI Key: NJAAXHOMCFVTQR-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound that belongs to the class of pyrazole-containing cyclopropane carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as silver or palladium, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the cyclopropane carboxylic acid moiety is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
  • Other pyrazole-containing cyclopropane carboxylic acids

Comparison: 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both the pyrazole ring and the cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6(11)7(2-3-7)5-1-4-8-9-5/h1,4H,2-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAAXHOMCFVTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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